molecular formula C6H7NO4 B573925 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one CAS No. 182352-51-8

1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one

Cat. No.: B573925
CAS No.: 182352-51-8
M. Wt: 157.125
InChI Key: CKHGKGFIAKLISG-UHFFFAOYSA-N
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Description

1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one is a heterocyclic organic compound with a unique structure that includes a pyrroline ring substituted with a methoxycarbonyl group and a hydroxyl group

Preparation Methods

The synthesis of 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of steps including esterification, cyclization, and hydroxylation. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxycarbonyl group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one can be compared with other similar compounds, such as:

    1-(Methoxycarbonyl)-4-hydroxy-2-pyrrolidinone: Similar structure but different ring saturation.

    1-(Methoxycarbonyl)-4-hydroxy-3-pyrrolidinone: Similar structure but different functional groups

Properties

IUPAC Name

methyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-11-6(10)7-3-4(8)2-5(7)9/h2,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHGKGFIAKLISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190808
Record name Methyl 2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182352-51-8
Record name Methyl 2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182352-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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